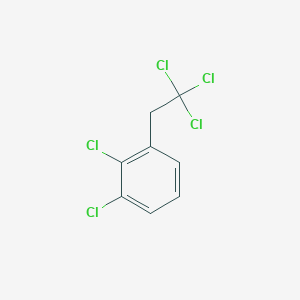
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene is a chemical compound with the molecular formula C8H6Cl5 It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and a 2,2,2-trichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene typically involves the chlorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures and controlled addition of chlorine to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where benzene or its derivatives are chlorinated using chlorine gas in the presence of suitable catalysts. The reaction is carried out in reactors designed to handle the exothermic nature of the chlorination process, and the product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products under specific conditions.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or completely remove the chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Phenol Derivatives: From nucleophilic substitution reactions.
Quinones: From oxidation reactions.
Dechlorinated Compounds: From reduction reactions.
Scientific Research Applications
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing pharmaceuticals or as a model compound for studying drug interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The pathways involved may include disruption of cellular processes or induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-3-ethylbenzene: Similar structure but with an ethyl group instead of a 2,2,2-trichloroethyl group.
1,3-Dichloro-2-(chloromethyl)benzene: Another chlorinated benzene derivative with different substitution patterns.
Uniqueness
1,2-Dichloro-3-(2,2,2-trichloroethyl)benzene is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
52297-03-7 |
|---|---|
Molecular Formula |
C8H5Cl5 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1,2-dichloro-3-(2,2,2-trichloroethyl)benzene |
InChI |
InChI=1S/C8H5Cl5/c9-6-3-1-2-5(7(6)10)4-8(11,12)13/h1-3H,4H2 |
InChI Key |
ABZXVYBDNGNANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















